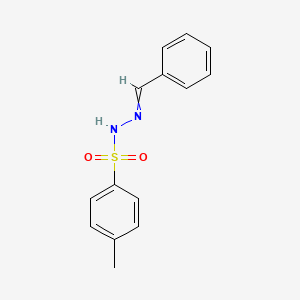

Benzaldehyde tosylhydrazone

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1666-17-7 |

|---|---|

Fórmula molecular |

C14H14N2O2S |

Peso molecular |

274.34 g/mol |

Nombre IUPAC |

N-[(Z)-benzylideneamino]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11- |

Clave InChI |

FZFLTDNAHASQQC-PTNGSMBKSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |

SMILES isomérico |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2 |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |

Origen del producto |

United States |

Synthetic Strategies and Methodological Advancements for Benzaldehyde Tosylhydrazone

Established Preparative Routes and Optimization

The most conventional and widely utilized method for synthesizing benzaldehyde (B42025) tosylhydrazone is the acid-catalyzed condensation reaction between benzaldehyde and p-toluenesulfonylhydrazide. wikipedia.org This reaction is a straightforward and efficient route to the desired product.

Typically, the synthesis involves mixing equimolar amounts of p-toluenesulfonylhydrazide and freshly distilled benzaldehyde in a suitable solvent, most commonly methanol (B129727) or ethanol. wikipedia.orgorgsyn.org The reaction proceeds upon addition of a catalytic amount of acid, such as hydrochloric acid. wikipedia.org An exothermic reaction often ensues, leading to the dissolution of the reactants, followed by the crystallization of the benzaldehyde tosylhydrazone product within minutes. orgsyn.org To maximize the yield, the reaction mixture is typically cooled in an ice bath to ensure complete precipitation of the product. orgsyn.org The resulting solid is then collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried. orgsyn.org This established protocol is known for its high efficiency, often yielding the product in the range of 87–93%. orgsyn.org

Optimization of this route has focused on solvent choice and catalytic conditions. While alcohols like methanol are common, other solvents can be used depending on the scale and desired purity. Some procedures also employ basic catalysts, such as sodium carbonate or sodium hydroxide, with heating to drive the reaction to completion.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Reactants | Benzaldehyde, p-Toluenesulfonylhydrazide | Benzaldehyde, p-Toluenesulfonylhydrazide |

| Solvent | Methanol | Not specified, implies various options |

| Catalyst | Acid (e.g., HCl) | Base (e.g., Sodium Carbonate) |

| Temperature | Initial exothermic, then ice bath cooling | Heating |

| Reported Yield | 87–93% orgsyn.org | High (not quantified) |

Innovations in Synthetic Protocols

Recent advancements in organic synthesis have led to the development of more efficient and environmentally conscious methods for preparing this compound and related compounds.

One-Pot and Tandem Methodologies

This compound is a key intermediate in the Bamford-Stevens and Shapiro reactions, where it serves as a precursor to diazo compounds. wikipedia.org This reactivity has spurred the development of one-pot and tandem reactions where the tosylhydrazone is generated in situ and consumed in a subsequent step without isolation.

For instance, a convenient one-pot procedure for the synthesis of unsymmetrical ketones involves the initial formation of a tosylhydrazone from a parent carbonyl compound, which then reacts with an aryl aldehyde. acs.orgorganic-chemistry.org In this sequence, the formation of the tosylhydrazone is the critical first step in a tandem process that avoids the isolation of the potentially unstable diazo intermediate. acs.orgorganic-chemistry.org Similarly, various cross-coupling reactions utilize tosylhydrazones that are generated in situ from the corresponding aldehyde or ketone. bristol.ac.ukacs.org These methods are highly valuable as they reduce the number of purification steps, save time, and minimize waste.

Environmentally Benign Synthetic Approaches

In line with the principles of green chemistry, significant efforts have been made to develop eco-friendly synthetic routes. A notable innovation is the synthesis of N-tosylhydrazones under solvent-free conditions using mechanochemistry. nih.gov

This method involves simply grinding an aldehyde, such as benzaldehyde, with p-toluenesulfonylhydrazide in a mortar and pestle at room temperature. nih.gov The reaction is remarkably rapid, often reaching completion within one minute, and produces the desired product in excellent yields (e.g., 91% for N'‐Benzylidene‐4‐methylbenzenesulfonohydrazide). nih.gov This solvent-free approach offers numerous advantages, including operational simplicity, reduced environmental impact, high atom economy, and easy purification of the product. nih.gov The optimization studies for this method clearly demonstrate its superiority over traditional solvent-based protocols, which typically require longer reaction times and generate solvent waste. nih.gov

| Solvent | Temperature | Time (min) | Yield (%) |

|---|---|---|---|

| CH₃CN | Room Temp. | 120 | 85 |

| EtOH | Room Temp. | 120 | 81 |

| EtOAc | Room Temp. | 120 | 75 |

| Toluene | Room Temp. | 120 | 63 |

| CHCl₃ | Room Temp. | 120 | 82 |

| Solvent-Free (Grinding) | Room Temp. | 1 | 95 |

Derivatization and Structural Modifications of this compound

While this compound is most frequently used as a precursor for diazo compounds and subsequent carbene-mediated reactions, direct structural modification of the tosylhydrazone moiety itself represents an alternative avenue for creating chemical diversity.

A notable example of such a derivatization is the metal-free synthesis of hydrazides from N-tosylhydrazones. organic-chemistry.org This transformation can be achieved under mild conditions using N-chlorosuccinimide (NCS) as an oxidant in tert-butanol, followed by hydrolysis. organic-chemistry.org The reaction proceeds through the in situ formation of an N-tosylhydrazonoyl chloride, which is then hydrolyzed to yield the corresponding hydrazide. organic-chemistry.org This method allows for the direct conversion of the tosylhydrazone functional group into a hydrazide, a valuable building block in pharmaceutical and heterocyclic chemistry. The protocol is applicable to a wide range of tosylhydrazones derived from aromatic, heterocyclic, and aliphatic aldehydes, showcasing its versatility. organic-chemistry.org

Mechanistic Investigations of Reactions Involving Benzaldehyde Tosylhydrazone

Diazo Compound Generation and Reactivity

The transformation of benzaldehyde (B42025) tosylhydrazone into a diazo compound is a critical initial step for its subsequent chemistry. This conversion is typically achieved through base-promoted decomposition, where the choice of base and reaction conditions dictates the mechanistic pathway and the ultimate fate of the reactive intermediate.

The treatment of tosylhydrazones with strong bases leads to the formation of alkenes, a transformation broadly categorized into two main reactions: the Bamford-Stevens reaction and the Shapiro reaction. adichemistry.comarkat-usa.org While both begin with the same substrate, they proceed through different intermediates to yield distinct products.

The Bamford-Stevens reaction involves the treatment of a tosylhydrazone with a strong base, such as sodium methoxide, to generate an alkene. adichemistry.comquimicaorganica.org The mechanism is highly dependent on the solvent used. adichemistry.comquimicaorganica.org The initial step is the deprotonation of the tosylhydrazone by the base, which then eliminates the p-toluenesulfinate anion to form a diazo compound. adichemistry.comchemistryschool.net

In protic solvents (e.g., ethylene (B1197577) glycol): The diazo intermediate is protonated by the solvent to form a diazonium ion. This ion subsequently loses dinitrogen (N₂) to generate a carbocation. adichemistry.com The carbocation can then undergo elimination or rearrangement to form the final alkene product. This pathway often leads to a mixture of E/Z alkenes and rearranged products. adichemistry.comwikipedia.org

In aprotic solvents: The diazo compound decomposes by losing N₂, which directly forms a carbene intermediate. adichemistry.com This carbene can then undergo a 1,2-hydride shift to produce the alkene. The use of aprotic solvents favors the carbene pathway. quimicaorganica.org

The Bamford-Stevens reaction typically yields the more substituted, thermodynamically favored alkene product. adichemistry.comchemistnotes.com

The Shapiro reaction is a variation of the Bamford-Stevens reaction that converts ketones and aldehydes to alkenes via their tosylhydrazone derivatives. wikipedia.orgorganic-chemistry.org This reaction is distinguished by its use of two equivalents of a strong organolithium base, such as n-butyllithium. wikipedia.orgorganic-chemistry.org

The mechanism proceeds as follows:

The first equivalent of the organolithium base deprotonates the hydrazone nitrogen. unirioja.es

The second equivalent abstracts a proton from the carbon alpha to the hydrazone, creating a dianion. wikipedia.orgunirioja.es This deprotonation is regioselective, generally occurring at the less sterically hindered position. wikipedia.org

This dianion intermediate then collapses, eliminating the tosyl group as the p-toluenesulfinate anion to form a vinyldiazenide anion. wikipedia.org

The intermediate rapidly loses a molecule of nitrogen (N₂) to produce a vinyllithium (B1195746) species. wikipedia.orgunirioja.es

This vinyllithium intermediate can then be quenched with an electrophile, such as water, to yield the final alkene. unirioja.es

A key feature of the Shapiro reaction is that it avoids the formation of carbene and carbocation intermediates, thus preventing the rearrangements that can occur in the Bamford-Stevens reaction. organic-chemistry.org This pathway leads to the formation of the less substituted (kinetically controlled) alkene. adichemistry.comchemistnotes.com The directionality and stereocontrol of the reaction are dictated by the geometry of the hydrazone, with deprotonation occurring cis (or syn) to the tosylamide group due to coordination with the lithium cation. wikipedia.org

| Feature | Bamford-Stevens Reaction | Shapiro Reaction |

|---|---|---|

| Base Used | Alkoxides (e.g., NaOMe), hydrides (NaH) adichemistry.com | Two equivalents of organolithium (e.g., n-BuLi) organic-chemistry.org |

| Key Intermediate(s) | Diazo compound, carbene (aprotic solvent), carbocation (protic solvent) adichemistry.com | Dianion, vinyllithium wikipedia.orgunirioja.es |

| Product | More substituted (thermodynamic) alkene adichemistry.com | Less substituted (kinetic) alkene adichemistry.com |

| Rearrangements | Common via carbocation intermediate adichemistry.com | Avoided organic-chemistry.org |

In modern organic synthesis, N-tosylhydrazones like benzaldehyde tosylhydrazone are valued as practical and stable precursors for the in situ generation of diazo compounds, which can be hazardous to handle in their pure form. nih.govacs.org In the presence of a base, the tosylhydrazone decomposes to the corresponding diazoalkane. This transiently formed diazo compound can then be intercepted by a transition metal catalyst present in the reaction mixture. acs.org This approach avoids the isolation of the potentially unstable diazo intermediate and allows for its direct use in subsequent catalytic transformations. nih.gov This method has become a cornerstone of transition-metal-catalyzed reactions involving carbene precursors. researchgate.net

Base-Promoted Decomposition Pathways

Carbene and Carbenoid Chemistry

The diazo compounds generated from this compound are pivotal precursors for forming metal carbenes, which are highly reactive intermediates in a vast array of synthetic transformations. nih.gov

Transition metals, particularly palladium, rhodium, copper, and cobalt, react readily with diazo compounds. nih.govnih.gov In this process, the transition metal complex catalyzes the decomposition of the diazo compound, leading to the extrusion of dinitrogen (N₂) and the formation of a metal-carbene (or carbenoid) intermediate. acs.orgiciq.org This species, LₙM=CR₂, is central to a wide range of powerful chemical reactions. iciq.org

Once formed, the metal carbene derived from this compound can undergo several types of transformations:

Cross-Coupling Reactions: In a significant advancement, it was found that metal carbene chemistry could be merged with cross-coupling cycles. nih.govscispace.com For example, a palladium(0) catalyst can undergo oxidative addition with an aryl halide. The resulting palladium(II) complex then reacts with the diazo compound (from the tosylhydrazone) to form a palladium carbene. acs.org This is followed by a migratory insertion of the carbene into the palladium-aryl bond and subsequent β-hydride elimination to yield a substituted alkene. acs.org This methodology provides a powerful alternative to the Shapiro reaction for creating carbon-carbon double bonds. nih.govacs.org

Cyclopropanation: Metal carbenes are widely used in cyclopropanation reactions with alkenes. For instance, the sodium salt of this compound can be converted into a rhodium metal carbene via the diazo intermediate, which then performs cyclopropanation reactions. unacademy.com

X-H Insertion: These reactive intermediates can insert into various X-H bonds, including C-H, Si-H, O-H, and N-H bonds, providing a direct method for functionalization. nih.gov

The merging of diazo generation from tosylhydrazones with transition metal catalysis has significantly expanded the synthetic utility of this compound, enabling complex molecular constructions under relatively mild conditions. nih.govwiley.com

| Transition Metal Catalyst | Example Transformation | Description |

|---|---|---|

| Palladium (Pd) | Cross-Coupling with Aryl Halides acs.org | Forms a Pd-carbene which undergoes migratory insertion and β-hydride elimination to yield substituted alkenes. acs.org |

| Rhodium (Rh) | Cyclopropanation unacademy.com | Generates a rhodium carbene that reacts with an alkene to form a cyclopropane (B1198618) ring. unacademy.com |

| Copper (Cu) | Carbene Transfer Reactions iciq.org | Forms copper-carbenes that can participate in various transformations including C-H insertion. iciq.org |

| Cobalt (Co) | Cyclopropanation nih.gov | Cobalt-porphyrin complexes catalyze the formation of cyclopropanes from diazo compounds generated in situ. nih.gov |

Sulfur Ylide Generation and Reactivity

The generally accepted mechanism begins with the in situ formation of a diazo compound from the tosylhydrazone salt. bristol.ac.uk Treatment of this compound with a base leads to the formation of phenyldiazomethane (B1605601). In the presence of a transition metal catalyst, such as dirhodium tetraacetate (Rh₂(OAc)₄), the diazo compound decomposes, releasing nitrogen gas and forming a metal-carbene complex. thieme-connect.descispace.com This reactive intermediate is central to the subsequent steps.

The metal carbene is then transferred to a sulfide (B99878), which acts as a nucleophile, to generate a sulfur ylide. scispace.com This ylide is a zwitterionic species with a positively charged sulfur atom adjacent to a carbanion. The catalytic cycle is completed as the sulfur ylide engages in further reactions, regenerating the sulfide. bristol.ac.uk

A primary application of these in situ generated sulfur ylides is the epoxidation of carbonyl compounds, a transformation known as the Corey-Chaykovsky reaction. youtube.com The sulfur ylide attacks the electrophilic carbon of an aldehyde or ketone. nih.govacs.org This nucleophilic addition forms a betaine (B1666868) intermediate. nih.govacs.org Subsequent intramolecular nucleophilic attack by the oxygen anion on the carbon bearing the sulfonium (B1226848) group results in the formation of a three-membered epoxide ring and the elimination of the neutral sulfide molecule, which can then re-enter the catalytic cycle. youtube.comnih.govacs.org

The reaction of the sulfur ylide with an aldehyde, such as benzaldehyde, has been studied in detail. nih.govacs.org Computational studies have shown that the key steps are the initial quasi [2+2] addition of the ylide to the aldehyde to form a betaine intermediate, followed by rotation around the newly formed C-C bond. nih.govacs.org The final, facile step is the elimination of the sulfide to yield the epoxide. nih.govacs.org

Table 1: Asymmetric Epoxidation of Benzaldehyde using a Chiral Sulfide and this compound Sodium Salt

| Catalyst Loading (mol%) | Phase Transfer Catalyst (PTC) (mol%) | Yield (%) | Enantioselectivity (ee %) |

| 1.0 | 10 | High | High |

| 0.5 | 5 | Similar | Similar |

This data is based on scale-up experiments described in the literature, demonstrating the efficiency of the in situ generation of the reactive species from the tosylhydrazone salt. bristol.ac.uk

Detailed Mechanistic Pathways of Key Transformations

The versatility of this compound extends to a range of other mechanistically distinct transformations, including processes driven by organometallic intermediates and cycloaddition reactions.

Reductive elimination is a fundamental step in many catalytic cycles involving organometallic complexes. It involves the formation of a new covalent bond between two ligands on a metal center, with a concurrent decrease in the metal's oxidation state. For this process to occur, the two ligands destined for elimination must typically be situated in a cis orientation to one another on the metal's coordination sphere.

In the context of this compound chemistry, reductive elimination is often the final, product-forming step in cross-coupling reactions. As established, this compound is a precursor to a palladium-carbene complex via the in situ generation of a diazo compound. This carbene complex can then participate in a catalytic cycle.

A plausible mechanistic cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent palladium(0) species, forming a Pd(II) intermediate. The diazo compound, generated from this compound, then reacts with this Pd(II) complex to form a palladium carbene. This is followed by migratory insertion of the carbene into the palladium-aryl bond. The cycle concludes with a reductive elimination step from the resulting organopalladium intermediate, which forms the final product and regenerates the Pd(0) catalyst.

The formation of this compound itself is a classic example of a nucleophilic addition reaction. The process begins with the nucleophilic attack of the terminal amino group of tosylhydrazine on the electrophilic carbonyl carbon of benzaldehyde. This addition leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the C=N double bond characteristic of the tosylhydrazone. Aromatic aldehydes like benzaldehyde are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.

Once formed, the this compound is not typically a substrate for further direct nucleophilic addition at the C=N carbon. Instead, its synthetic utility lies in its transformation into other reactive species. For instance, in the Shapiro reaction, the tosylhydrazone is treated with two equivalents of a strong base, like an organolithium reagent. This process involves initial deprotonation followed by elimination of the tosyl group to form a vinyllithium species, which can then act as a nucleophile in subsequent reactions. This transformation is a multi-step process initiated by deprotonation, rather than a direct nucleophilic addition to the C=N bond.

This compound is a valuable precursor for 1,3-dipolar cycloaddition reactions. Upon treatment with a base, it readily eliminates the tosyl group to form phenyldiazomethane, a 1,3-dipole. Diazo compounds are key intermediates in [3+2] cycloaddition reactions, where they react with a variety of dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings.

For example, the reaction of phenyldiazomethane with an alkene proceeds via a concerted mechanism, where the two new sigma bonds are formed simultaneously. This leads to the formation of a pyrazoline ring system. The stereochemistry of the alkene is retained in the product, which is characteristic of a concerted cycloaddition process.

More complex cycloaddition cascades involving this compound have also been developed. One such process is a [2+2+1] cycloaddition to synthesize isoxazolines. Mechanistic studies, including DFT calculations, suggest a pathway where the diazo compound, generated in situ from the tosylhydrazone, reacts with tert-butyl nitrite. This reaction, aided by a copper catalyst, generates a nitronate intermediate with the loss of nitrogen gas. This nitronate then undergoes a [3+2] cycloaddition with an alkene. The final step involves the elimination of a tert-butyloxy group to yield the desired isoxazoline (B3343090) product.

Table 2: Substrate Scope in Isoxazoline Synthesis via [2+2+1] Cycloaddition

| Aldehyde Substrate | Alkene Substrate | Yield (%) |

| 4-Bromobenzaldehyde | Ethyl acrylate | Moderate to Excellent |

| Benzaldehydes with electron-donating groups | Various alkenes | Moderate to Excellent |

| Benzaldehydes with electron-withdrawing groups | Various alkenes | Moderate to Excellent |

The yields are reported as moderate to excellent across a range of substituted benzaldehydes, indicating the robustness of this cycloaddition methodology.

Applications of Benzaldehyde Tosylhydrazone in Complex Organic Synthesis

Formation of Carbon-Carbon Bonds

The generation of a phenylcarbene or a vinyllithium (B1195746) species from benzaldehyde (B42025) tosylhydrazone is fundamental to its application in C-C bond formation. These reactive intermediates participate in a variety of transformations, including olefination, cyclopropanation, epoxidation, homologation, and cross-coupling reactions.

Benzaldehyde tosylhydrazone is a key substrate in the Shapiro reaction, a powerful method for converting carbonyl compounds into alkenes. wikipedia.orgarkat-usa.org In this reaction, the tosylhydrazone is treated with two equivalents of a strong organolithium base, such as n-butyllithium. scribd.comunirioja.es The base first deprotonates the hydrazone nitrogen and then abstracts a proton from the alpha-carbon, generating a carbanion. scribd.comunirioja.es This intermediate undergoes elimination of the tosyl group and molecular nitrogen to produce a vinyllithium species, which can then be quenched with an electrophile or water to yield the final alkene product. wikipedia.orgunirioja.es The Shapiro reaction has been employed in the total synthesis of complex natural products, including Taxol. wikipedia.orgscribd.com

Another olefination strategy involves a sulfur-mediated alkylidene-homocoupling of N-tosylhydrazones. This metal-free procedure can be used for the synthesis of highly substituted olefins, such as tetraarylethylenes, using benign additives like elemental sulfur and potassium carbonate. nih.gov

Table 1: Examples of Olefination Reactions

| Reactant 1 | Reactant 2 | Base/Reagent | Product Type | Ref. |

|---|---|---|---|---|

| This compound | - | 2 equiv. n-BuLi | Vinyllithium | wikipedia.orgunirioja.es |

This compound serves as an effective precursor for phenylcarbene in cyclopropanation reactions. researchgate.net Diazo compounds, generated in situ from tosylhydrazones in the presence of a base like potassium carbonate, react with alkenes to form cyclopropane (B1198618) rings. researchgate.net This methodology is applicable to a wide variety of alkenes, including styrene derivatives, dienes, and electron-deficient alkenes. researchgate.net Transition metal catalysts are often used to modulate the reactivity and selectivity of the carbene transfer. researchgate.net For instance, iron-catalyzed reactions have been developed for the cyclopropanation of unactivated alkenes using carbenes derived from benzaldehyde. nih.gov A notable challenge in some systems is the potential for competing side reactions, such as the cyclopropanation between the generated carbene and the alkene, which can interrupt the desired reaction pathway. nih.gov

Table 2: Cyclopropanation of Alkenes with this compound

| Alkene | Base/Catalyst | Product | Ref. |

|---|---|---|---|

| Styrene | K₂CO₃ | 1-phenyl-2-phenylcyclopropane | researchgate.net |

| Electron-deficient alkenes | Pd catalyst | Functionalized cyclopropanes | researchgate.net |

The in situ generation of phenyldiazomethane (B1605601) from this compound salts is central to their use in catalytic epoxidation reactions. bristol.ac.ukacs.org The process involves a sequence of steps:

Decomposition of the tosylhydrazone salt to phenyldiazomethane.

Reaction of the diazo compound with a metal catalyst (e.g., Rh₂(OAc)₄) to form a metal-carbene complex. bristol.ac.uk

Transfer of the carbene to a sulfide (B99878), generating a sulfur ylide. bristol.ac.uk

Reaction of the sulfur ylide with an aldehyde to form the epoxide. bristol.ac.uk

This method is highly convergent and can produce a wide range of epoxides, such as stilbene oxide, with high yields and diastereoselectivity. acs.org Triphenylarsine has also been shown to catalyze the formation of epoxides from aldehydes and tosylhydrazone salts, providing complete trans selectivity. rsc.org

Table 3: Epoxidation of Aldehydes using this compound Salt

| Aldehyde | Catalyst System | Product | Diastereoselectivity | Ref. |

|---|---|---|---|---|

| Benzaldehyde | Rh₂(OAc)₄ / THT | Stilbene oxide | High | acs.org |

| Various aromatic aldehydes | Rh₂(OAc)₄ / Chiral sulfide | Chiral epoxides | High | acs.org |

Homologation reactions involve the extension of a carbon chain by one carbon atom. This compound is used to generate aryldiazomethanes in situ, which can then react with aldehydes to produce ketones. researchgate.net This process effectively inserts the phenylmethylidene unit from benzaldehyde into the C-H bond of an aldehyde. The reaction can be performed as a one-pot process where the tosylhydrazone is generated in situ from benzaldehyde, allowing for the coupling of two different carbonyl compounds. researchgate.net Chiral aldehydes can be used with almost complete retention of their stereochemical configuration. researchgate.net Photochemical methods have also been developed, where the photo-excited N-tosylhydrazone anion generates a diazo intermediate that undergoes C-H insertion into aldehydes. uni-regensburg.de This light-induced strategy is applicable for the synthesis of both ketones and homologated aldehydes. uni-regensburg.de

In recent years, N-tosylhydrazones have emerged as versatile coupling partners in transition-metal-catalyzed cross-coupling reactions. nih.govsemanticscholar.org Palladium catalysis is particularly prominent in this area. acs.orgrsc.org In these reactions, this compound acts as a precursor to a palladium-carbene intermediate. This intermediate can then participate in coupling reactions with various partners, such as aryl halides, benzyl (B1604629) halides, and allyl halides, to form new carbon-carbon bonds. nih.govacs.org The coupling with aryl halides, for example, is a powerful method for synthesizing polysubstituted alkenes. semanticscholar.orgrsc.org The versatility of this approach allows for the unconventional modification of carbonyl compounds, as the tosylhydrazones are readily prepared from aldehydes and ketones. nih.gov

Table 4: Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Coupling Partner | Product Type | Ref. |

|---|---|---|

| Aryl Halides | 1,1-Disubstituted Alkenes | rsc.org |

| Benzyl Halides | Styrene Derivatives | acs.org |

Construction of Heterocyclic Systems

This compound is a key building block for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. thieme-connect.comresearchgate.net The primary strategy involves the in situ formation of a diazo compound or a nitrilimine intermediate, which then undergoes cycloaddition or cyclization reactions.

Pyrazoles: The 1,3-dipolar cycloaddition of phenyldiazomethane (generated from this compound) with alkynes is a direct method for preparing pyrazoles. bristol.ac.ukacs.orgorganic-chemistry.org This reaction can be performed under base-promoted conditions and often exhibits high regioselectivity, leading to the formation of 1,3,5-trisubstituted pyrazoles. organic-chemistry.orgnih.gov

Indazoles: 1H-indazoles can be synthesized from N-tosylhydrazones through several routes. One method involves the reaction with arynes, which are generated in situ, via a [3+2] dipolar cycloaddition. acs.orgorganic-chemistry.org Another approach is a transition-metal-free reaction with nitroaromatic compounds under basic conditions. rsc.orgrsc.org These methods provide access to a diverse range of 3-substituted and 1,3-disubstituted indazoles. organic-chemistry.orgrsc.org

Thiadiazoles: this compound can be used to synthesize various thiadiazole isomers. For the synthesis of 1,3,4-thiadiazoles, N-tosylhydrazones react with potassium thiocyanate (KSCN) in the presence of an activating agent like N-chlorosuccinimide (NCS). organic-chemistry.orgorganic-chemistry.org The synthesis of 1,2,3-thiadiazoles can be achieved through an iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur, often using DMSO as both a solvent and an oxidant. frontiersin.orgisres.org

Isoxazolines: A novel [2+2+1] cycloaddition reaction has been developed for the synthesis of isoxazolines using N-tosylhydrazones, tert-butyl nitrite, and alkenes. nih.gov The reaction proceeds through the in situ generation of a nitronate from the coupling of the tosylhydrazone and tert-butyl nitrite, followed by a cycloaddition with the alkene. nih.gov

Table 5: Synthesis of Heterocycles from this compound

| Heterocycle | Reaction Partner(s) | Key Conditions | Ref. |

|---|---|---|---|

| Pyrazole | Terminal Alkynes | Base (t-BuOK) | organic-chemistry.org |

| Indazole | Arynes (from o-(trimethylsilyl)aryl triflates) | CsF or KF | acs.orgorganic-chemistry.org |

| Indazole | Nitroaromatic compounds | Base (e.g., t-BuOK) | rsc.orgrsc.org |

| 1,3,4-Thiadiazole | KSCN | NCS, BF₃·OEt₂ | organic-chemistry.org |

| 1,2,3-Thiadiazole | Elemental Sulfur | I₂, DMSO | frontiersin.org |

Synthesis of Oxygen-Containing Heterocycles

The application of this compound extends to the synthesis of oxygen-containing heterocycles, although this area is less explored compared to nitrogen heterocycles. One notable strategy involves the reaction of arynes with carbonyl compounds. The insertion of an aryne into the carbon-oxygen double bond of benzaldehyde generates an unstable [2+2] cycloaddition adduct. nih.gov This intermediate can then react further, for example with another molecule of benzaldehyde, to form 1,3-benzodioxine derivatives. nih.gov While not a direct reaction of the tosylhydrazone itself, the diazo compounds generated from tosylhydrazones are precursors to carbenes, which can participate in reactions like O-H insertion. For instance, rhodium-catalyzed decomposition of α-diazo carbonyl compounds can lead to intramolecular O-H insertion, forming tetrahydrofuran derivatives. pku.edu.cn Similarly, photo-induced reactions of N-tosylhydrazone anions can generate alkyl diazo species that undergo C-H insertion of aldehydes, which is a method for homologation of carbonyl compounds. uni-regensburg.de

Table 5: Synthesis of Oxygen-Containing Heterocycles

| Reactant/Intermediate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Diazo compound (from Tosylhydrazone) | Rh₂(OAc)₄ | Reflux in Toluene | Tetrahydrofuran derivative | pku.edu.cn |

| N-Tosylhydrazone anion | Aldehyde | 385 nm LED irradiation | Homologated Carbonyl Compound | uni-regensburg.de |

| Benzaldehyde | Aryne (Benzyne) | Heating at 160 °C | 1,3-Benzodioxine derivative | nih.gov |

Synthesis of Sulfur-Containing Heterocycles

This compound is also a valuable precursor for synthesizing sulfur-containing heterocycles. A significant application is in the synthesis of thiadiazoles. For example, the reaction of acetophenone tosylhydrazones with elemental sulfur under oxidative conditions can produce various thiadiazole derivatives. scispace.com This approach highlights the utility of elemental sulfur as a direct source of sulfur atoms in the construction of these heterocyclic systems. scispace.com

Table 6: Synthesis of Sulfur-Containing Heterocycles

| Reactants | Oxidant/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Acetophenone Tosylhydrazone, Elemental Sulfur | TBAI, K₂S₂O₈ | DMA, 100 °C | Thiadiazole Derivative | scispace.com |

| Acetophenone Tosylhydrazone, Elemental Sulfur | NH₄I | DMA, 120 °C | Thiadiazole Derivative | scispace.com |

Formation of Carbon-Heteroatom Bonds

This compound is a versatile reagent in organic synthesis, primarily serving as a precursor to diazo compounds or carbenes under basic or thermolytic/photolytic conditions. These highly reactive intermediates are instrumental in forming new bonds between carbon and various heteroatoms. Such transformations are foundational in constructing complex molecular architectures and functional groups. The utility of this compound extends to the creation of carbon-nitrogen, carbon-oxygen, carbon-sulfur, carbon-phosphorus, and carbon-metalloid bonds, showcasing its broad applicability in synthetic chemistry. nih.gov

Carbon-Nitrogen Bond Formation

The generation of a carbene from this compound enables the formation of carbon-nitrogen bonds through several key reaction pathways. One significant application is in aziridination reactions. In a process mediated by a transition metal catalyst and a sulfide, the diazo compound formed from the tosylhydrazone salt generates a metal carbene. This carbene is then transferred to the sulfide, creating a sulfur ylide, which subsequently reacts with imines to produce aziridines. bristol.ac.uk

Another approach involves cycloaddition reactions. N-tosylhydrazones can be used to generate nitronates in situ. For instance, in a copper-catalyzed reaction, the diazo compound derived from this compound can couple with tert-butyl nitrite to form a nitronate intermediate. This intermediate then undergoes a [3+2] cycloaddition with an alkene, ultimately yielding isoxazolines, which are heterocyclic compounds containing a C-N bond. nih.gov The general mechanism for this transformation is outlined below:

Proposed Mechanism for Isoxazoline (B3343090) Synthesis

| Step | Description | Intermediates |

|---|---|---|

| 1 | Condensation of an aldehyde with tosylhydrazine | This compound (A) |

| 2 | Base-promoted formation of a diazo compound | Diazo compound (B) |

| 3 | Copper-catalyzed coupling with tert-butyl nitrite | Nitronate (C) |

| 4 | [3+2] Cycloaddition with an alkene | Nitroso acetal (D) |

This table is based on the proposed mechanism for isoxazoline synthesis from N-tosylhydrazones. nih.gov

Furthermore, tosylhydrazones can act as effective nucleophiles in Mitsunobu reactions, coupling with alcohols to form C-N bonds, although this application is less common for this compound itself compared to its role as a carbene precursor. organic-chemistry.org

Carbon-Oxygen Bond Formation

The formation of carbon-oxygen bonds using this compound often mirrors the strategies used for C-N bond formation, particularly through sulfur ylide intermediates. The most prominent application is in the epoxidation of aldehydes. bristol.ac.uk This catalytic process involves a sequence of steps:

Decomposition of the this compound salt to phenyldiazomethane.

Reaction of the diazo compound with a metal catalyst (e.g., rhodium or copper complexes) to form a metal-carbene.

Transfer of the carbene to a sulfide catalyst to generate a reactive sulfur ylide.

Reaction of the sulfur ylide with an aldehyde to form the corresponding epoxide, regenerating the sulfide catalyst. bristol.ac.uk

This method is highly efficient and has expanded the scope of sulfur ylide-mediated epoxidations, providing a safer alternative to handling diazo compounds directly. bristol.ac.uk The aforementioned synthesis of isoxazolines also constitutes a C-O bond-forming reaction, as the heterocyclic ring contains both a C-N and a C-O bond. nih.gov

Carbon-Sulfur Bond Formation

Carbon-sulfur bonds can be constructed through the reaction of carbenes generated from this compound with sulfur-containing nucleophiles. nih.govthieme-connect.com For example, the rhodium-catalyzed reaction of the corresponding diazo compound with a sulfide leads to the formation of a sulfur ylide. While these ylides are often used to react further with electrophiles (like aldehydes or imines), the initial C-S bond formation is a critical step. bristol.ac.uk Direct insertion of the carbene into the S-H bond of thiols is also a viable, though less commonly cited, pathway for creating thioethers.

Carbon-Phosphorus Bond Formation

The synthesis of carbon-phosphorus bonds using this compound follows the established reactivity of the derived diazo compound or carbene. These intermediates can react with various phosphorus compounds. For example, reaction with phosphines can lead to the formation of phosphorus ylides, which are valuable reagents in their own right, notably in the Wittig reaction. This application highlights the role of tosylhydrazones in generating key synthetic intermediates for other well-established transformations. nih.gov

Carbon-Silicon, Carbon-Tin, and Carbon-Boron Bond Formation

This compound is a valuable precursor for forming bonds between carbon and metalloids like silicon, tin, and boron. nih.gov The reactions typically involve the insertion of the corresponding carbene into a heteroatom-hydrogen bond or a metal-catalyzed cross-coupling process.

A significant recent development is the light-promoted synthesis of benzylboronates from N-tosylhydrazones and boronic acids. nih.gov Under mild photochemical conditions, the in situ generated diazo compound undergoes a geminal carboborylation. This method circumvents the protodeboronation of the unstable benzylboronic acid that often occurs under harsher thermal conditions, allowing it to be trapped with pinacol to form a stable pinacolboronate. nih.gov This transformation effectively creates a C-B bond at the carbon atom that was formerly the carbonyl carbon of the benzaldehyde.

Similarly, the formation of C-Si and C-Sn bonds can be achieved through carbene insertion reactions. The carbene generated from this compound can insert into Si-H and Sn-H bonds of silanes and stannanes, respectively, to yield the corresponding organosilicon and organotin compounds. nih.gov

Examples of Carbon-Heteroatom Bond Formation

| Heteroatom | Bond Type | Reaction Type | Key Reagent(s) | Ref. |

|---|---|---|---|---|

| Nitrogen | C-N | Aziridination | Imine, Sulfide, Metal Catalyst | bristol.ac.uk |

| Oxygen | C-O | Epoxidation | Aldehyde, Sulfide, Metal Catalyst | bristol.ac.uk |

| Boron | C-B | Carboborylation | Boronic Acid, Pinacol, Light | nih.gov |

| Silicon | C-Si | Carbene Insertion | Silane | nih.gov |

Regioselective and Stereoselective Synthesis

The use of tosylhydrazones derived from unsymmetrical ketones in reactions like the Shapiro reaction introduces the challenge and opportunity of controlling regioselectivity. The Shapiro reaction, which converts a tosylhydrazone to an alkene, proceeds through the deprotonation of a C-H bond alpha to the hydrazone carbon. unirioja.es The regioselectivity of this deprotonation is generally kinetically controlled. The organolithium base preferentially abstracts the less sterically hindered proton, leading to the formation of the less substituted vinyllithium intermediate and, consequently, the less substituted alkene product. wikipedia.org The directionality is also influenced by the stereochemistry of the hydrazone, with deprotonation typically occurring cis to the tosylamide group due to coordination with the nitrogen atom. wikipedia.org Computational studies have been used to rationalize this experimental regioselectivity and to explore how modifying substituents could potentially alter the outcome. unirioja.es

In addition to regioselectivity, reactions involving this compound can be rendered stereoselective. High diastereoselectivity has been achieved in the photochemical carboborylation of α,β-unsaturated N-tosylhydrazones with boronic acids, which, after trapping with an aldehyde, produce homoallylic alcohols. The observed stereochemistry is explained by the Zimmerman-Traxler transition state model. rsc.org Furthermore, catalytic asymmetric versions of reactions involving tosylhydrazones have been developed. For example, a catalytic Shapiro reaction using lithium amides has been shown to proceed with high stereoselectivity, which is attributed to the preferential abstraction of the α-methylene hydrogen syn to a phenylaziridine group and internal chelation of the lithiated intermediate. wikipedia.org

Control of Diastereoselectivity

The strategic use of this compound in palladium-catalyzed reactions has led to significant advancements in controlling diastereoselectivity. A notable application is in the synthesis of complex heterocyclic structures, such as tetracyclic indolines, which possess multiple stereocenters.

Detailed research has demonstrated a highly diastereoselective palladium-catalyzed dearomative cascade reaction. rsc.org In this process, this compound acts as the source of a carbene that couples with N-halobenzoyl o-haloaniline derivatives. The reaction proceeds through a sophisticated sequence involving dearomative carbopalladation, migratory insertion of the carbene, and subsequent β-hydride elimination. rsc.org This methodology provides a direct route to structurally complex tetracyclic indolines that incorporate a C2-quaternary stereocenter. The reaction exhibits excellent control over the relative stereochemistry, leading to the formation of a single diastereomer in many cases. The high level of diastereoselectivity is attributed to the sterically controlled intramolecular nature of the key bond-forming steps within the palladium coordination sphere.

The table below summarizes representative findings from these diastereoselective transformations.

| Entry | Aldehyde Tosylhydrazone | Substrate | Catalyst/Ligand | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | This compound | N-(2-bromobenzoyl)-2-iodoaniline derivative | Pd(OAc)2 / XPhos | Cs2CO3, Dioxane, 100 °C | 85 | >20:1 |

| 2 | 4-Methylthis compound | N-(2-bromobenzoyl)-2-iodoaniline derivative | Pd(OAc)2 / XPhos | Cs2CO3, Dioxane, 100 °C | 81 | >20:1 |

| 3 | 4-Methoxythis compound | N-(2-bromobenzoyl)-2-iodoaniline derivative | Pd(OAc)2 / XPhos | Cs2CO3, Dioxane, 100 °C | 75 | >20:1 |

| 4 | This compound | N-(2-chlorobenzoyl)-2-iodoaniline derivative | Pd(OAc)2 / XPhos | Cs2CO3, Dioxane, 100 °C | 78 | >20:1 |

Enantioselective Transformations

The generation of chiral molecules with a high degree of enantiopurity is a cornerstone of modern organic synthesis. This compound is a key reagent in several enantioselective transformations, primarily through its conversion to a rhodium-carbene intermediate which can then be controlled by chiral ligands.

A prominent example of an enantioselective transformation involving this compound is the catalytic asymmetric cyclopropanation of alkenes. This reaction is particularly valuable for synthesizing strained ring systems found in numerous biologically active molecules. For instance, the synthesis of analogs of tranylcypromine, a monoamine oxidase inhibitor, utilizes this strategy. medchemexpress.cn

The reaction involves the in situ formation of phenyldiazomethane from the sodium salt of this compound, which then reacts with a chiral dirhodium(II) catalyst. These catalysts, typically paddlewheel complexes featuring chiral carboxylate or prolinate ligands, create a chiral environment around the rhodium center. The resulting chiral rhodium-carbene species then transfers the phenylcarbene moiety to an alkene substrate. The stereochemical outcome of the cyclopropanation is dictated by the chiral catalyst, which directs the approach of the alkene, leading to the preferential formation of one enantiomer of the cyclopropane product. nih.govresearchgate.net Research into various chiral rhodium catalysts has shown that ligands derived from amino acids, such as N-arylsulfonylprolinates, are highly effective in inducing high levels of enantioselectivity. researchgate.net

The following table presents data on the enantioselective cyclopropanation using aryl tosylhydrazone derivatives and chiral rhodium catalysts.

| Entry | Alkene Substrate | Catalyst | Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | Styrene | Rh2(S-DOSP)4 | CH2Cl2, 25 °C | 95 | 98 (trans) |

| 2 | 1-Octene | Rh2(S-DOSP)4 | CH2Cl2, 25 °C | 70 | 94 |

| 3 | Ethyl acrylate | Rh2(S-TCPTAD)4 | Hexane, 25 °C | 88 | 96 |

| 4 | Acrylonitrile | Rh2(S-TCPTAD)4 | Hexane, 25 °C | 85 | 92 |

Catalytic Methodologies Utilizing Benzaldehyde Tosylhydrazone

Transition Metal Catalysis

The reaction of benzaldehyde (B42025) tosylhydrazone with transition metals to form metal carbene complexes is a cornerstone of its synthetic utility. wikipedia.org These intermediates undergo a variety of subsequent transformations, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. Several transition metals have been successfully employed to catalyze reactions involving benzaldehyde tosylhydrazone, each exhibiting unique reactivity and selectivity.

Rhodium-Catalyzed Transformations

Rhodium catalysts are highly efficient in promoting carbene transfer reactions from tosylhydrazones. bristol.ac.uk Rhodium(II) acetate (B1210297) dimer, [Rh₂(OAc)₄], is a particularly effective catalyst for these transformations. One of the prominent applications of rhodium catalysis with this compound is in cyclopropanation reactions. The rhodium carbene intermediate, generated from the decomposition of the tosylhydrazone salt, readily reacts with alkenes to afford the corresponding cyclopropane (B1198618) derivatives. wikipedia.org

A notable extension of this methodology is the rhodium(II)-catalyzed cyclization of bis(N-tosylhydrazone)s, which provides an efficient route to polycyclic aromatic compounds (PACs). nih.govunileon.esresearchgate.net In this approach, intramolecular carbene-carbene coupling of intermediates derived from bis(tosylhydrazone)s of biphenyl (B1667301) dialdehydes leads to the formation of a new carbon-carbon double bond, yielding phenanthrene (B1679779) and other polycyclic aromatic structures. This method has been utilized in the synthesis of complex molecules such as helicenes and chrysenes. researchgate.net

| Substrate | Catalyst | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound and Styrene | Rh₂(OAc)₄ | Cyclopropanation | 1-Phenyl-2-phenylcyclopropane | High | wikipedia.org |

| Biphenyl-2,2'-dicarbaldehyde bis(tosylhydrazone) | [Rh₂(OAc)₄] | Intramolecular Cyclization | Phenanthrene | 95 | researchgate.net |

| 4,4'-Diformyl-1,1'-biphenyl bis(tosylhydrazone) | [Rh₂(OAc)₄] | Intramolecular Cyclization | Pyrene | 85 | researchgate.net |

Copper-Catalyzed Transformations

Copper catalysts offer a cost-effective and versatile platform for a range of transformations involving this compound. Copper(I) salts, in particular, have been widely used. One significant application is in the synthesis of benzo[b]fluorenes through a cascade reaction of 2-alkynylbenzaldehyde N-tosylhydrazones with terminal alkynes. This process involves the in situ formation of a copper carbene, which then participates in a series of reactions to construct the polycyclic framework.

Another important copper-catalyzed reaction is the stereoselective synthesis of (E)-vinyl sulfones from N-tosylhydrazones. organic-chemistry.orgnih.gov This transformation proceeds via a radical mechanism and demonstrates excellent E stereoselectivity across a broad range of substrates. organic-chemistry.org The reaction is typically catalyzed by copper(II) acetate and provides a novel route to vinyl sulfones, which are valuable synthetic intermediates. organic-chemistry.org

| Substrate 1 | Substrate 2 | Catalyst | Product | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| 2-(Phenylethynyl)this compound | Phenylacetylene | CuI | 5,11-Diphenyl-11H-benzo[b]fluorene | 85 | N/A | - |

| This compound | - | Cu(OAc)₂·H₂O | (E)-β-Styryl p-tolyl sulfone | 82 | >99:1 (E:Z) | organic-chemistry.org |

| 4-Chlorothis compound | - | Cu(OAc)₂·H₂O | (E)-1-(4-Chlorophenyl)-2-(p-tolylsulfonyl)ethene | 78 | >99:1 (E:Z) | organic-chemistry.org |

Palladium-Catalyzed Transformations

Palladium catalysis has significantly expanded the scope of reactions involving this compound, particularly in the realm of cross-coupling reactions. acs.orgthieme-connect.com The palladium-catalyzed coupling of N-tosylhydrazones with aryl halides, often referred to as a modified Shapiro reaction, provides a powerful method for the synthesis of substituted olefins. wikipedia.orgacs.org The reaction is believed to proceed through the formation of a palladium carbene intermediate, which then undergoes migratory insertion of the aryl group from the palladium center, followed by β-hydride elimination to yield the olefin product. acs.orgchemrxiv.org

This methodology has been extended to the coupling of N-tosylhydrazones with benzyl (B1604629) halides, affording di- and trisubstituted olefins with high yields and excellent stereoselectivity. nih.gov Furthermore, ligand-free palladium-catalyzed cross-coupling reactions of tosylhydrazones with aryl and heteroaryl halides have been developed, enhancing the practicality and cost-effectiveness of this transformation. organic-chemistry.org

| Coupling Partner | Catalyst | Ligand | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Pd₂(dba)₃ | XPhos | t-BuOLi | Stilbene | 92 | acs.org |

| 4-Bromotoluene | Pd(PPh₃)₂Cl₂ | None | t-BuOLi | 4-Methylstilbene | 85 | organic-chemistry.org |

| Benzyl bromide | Pd(OAc)₂ | P(o-tol)₃ | LiOtBu | 1,2-Diphenylethene | 95 | nih.gov |

Ruthenium-Catalyzed Transformations

Ruthenium catalysts, particularly ruthenium porphyrin complexes, are effective in promoting carbene transfer reactions from tosylhydrazones. researchgate.net These catalysts have been successfully applied to the cyclopropanation of alkenes with this compound, yielding the corresponding cyclopropane products with good diastereoselectivity. bristol.ac.uknih.gov The in situ generation of the diazo compound from the tosylhydrazone salt under the reaction conditions is a key feature of this process. bristol.ac.uk Ruthenium porphyrin catalysts have also been shown to be effective in the olefination of aldehydes in the presence of phosphines, proceeding through a carbene transfer mechanism. researchgate.net

| Alkene | Catalyst | Product | Yield (%) | Diastereoselectivity (trans:cis) | Reference |

|---|---|---|---|---|---|

| Styrene | Ru(TPP)(CO) | 1-Phenyl-2-phenylcyclopropane | 88 | 95:5 | bristol.ac.uk |

| 1-Octene | Ru(TPP)(CO) | 1-Hexyl-2-phenylcyclopropane | 75 | 80:20 | - |

Other Metal Catalysis Systems

Beyond the well-established rhodium, copper, palladium, and ruthenium systems, other transition metals have been explored for their ability to catalyze reactions of this compound.

Nickel-catalyzed cross-coupling reactions have emerged as a valuable alternative, particularly for the coupling of aldehydes with aryl halides via their hydrazone intermediates. rsc.orgresearchgate.net These reactions often proceed under different mechanistic pathways compared to their palladium counterparts and can offer complementary reactivity. chemrxiv.org For instance, nickel catalysts have been shown to be effective in the C(sp²)–C(sp³) coupling of umpolung carbonyls, derived from hydrazones, with alkyl halides. chemrxiv.org

Cobalt-catalyzed reactions have also been investigated. Hirano, Miura, and coworkers have demonstrated that cobalt(II) catalysts can be used for the direct C–H bond functionalization of 1,3-azoles with N-tosylhydrazones, showcasing the potential of cobalt in facilitating migratory insertion of carbene species. acs.org

While less common, there is growing interest in exploring other metals for these transformations to access novel reactivity and improve the sustainability of synthetic methods.

Organocatalysis and Metal-Free Approaches

In a push towards more sustainable and cost-effective synthetic methodologies, metal-free and organocatalytic transformations of this compound have garnered significant attention. These approaches avoid the use of potentially toxic and expensive transition metals.

A prominent example of a metal-free reaction is the reductive coupling of N-tosylhydrazones with boronic acids. organic-chemistry.orgnih.govresearchgate.netresearchgate.net This reaction proceeds through the thermal decomposition of the tosylhydrazone in the presence of a base to generate a diazo compound in situ. organic-chemistry.org The diazo compound then reacts with the boronic acid to form a new carbon-carbon bond. This method is highly general, tolerates a wide range of functional groups, and can be performed as a one-pot procedure directly from the corresponding aldehyde. organic-chemistry.orgresearchgate.net The reaction has been applied to the synthesis of biologically relevant molecules, such as 3-benzyl indole (B1671886) derivatives. nih.gov

Furthermore, the thermal decomposition of this compound in the presence of a base can generate phenyldiazomethane (B1605601), which can then participate in catalyst-free reactions. For instance, the in situ generated diazo compound can undergo 1,3-dipolar cycloadditions with suitable dipolarophiles or insert into C-H bonds under thermal conditions. rsc.org Additionally, a base-mediated, catalyst-free synthesis of unsymmetrical ketones has been developed through the reaction of tosylhydrazones with aromatic aldehydes, proceeding via a formyl C-H bond insertion. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | K₂CO₃ | Dioxane | Diphenylmethane | 95 | organic-chemistry.org |

| 4-Methoxythis compound | 4-Fluorophenylboronic acid | K₂CO₃ | Dioxane | 4-Fluoro-4'-methoxydiphenylmethane | 92 | organic-chemistry.org |

| This compound | 4-Nitrobenzaldehyde | Cs₂CO₃ | 1,4-Dioxane | 1-(4-Nitrophenyl)-2-phenylethanone | 85 | organic-chemistry.org |

Phase-Transfer Catalysis in Tosylhydrazone Chemistry

Phase-transfer catalysis (PTC) is a valuable methodology in organic synthesis that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.com In the context of tosylhydrazone chemistry, PTC provides a mild and efficient method for generating diazo compounds in situ from tosylhydrazone salts. This approach avoids the isolation of potentially hazardous and explosive diazo compounds. bristol.ac.uk

The fundamental principle involves using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport an anion from the aqueous or solid phase into the organic phase where it can react with a substrate. crdeepjournal.org In the case of this compound, its corresponding salt can be gently warmed in a non-polar solvent in the presence of a PTC. The catalyst facilitates the transfer of the tosylhydrazone anion from the solid phase to the liquid organic phase. Once in the organic phase, the anion readily decomposes to form the corresponding diazo compound, which can then participate in subsequent reactions. bristol.ac.uk

This in situ generation of diazo compounds under PTC conditions is compatible with a variety of subsequent transformations, including metal-catalyzed reactions. For instance, the generated diazo compound from this compound can be used in rhodium-catalyzed epoxidation of aldehydes. bristol.ac.uk The efficiency of this process is influenced by several factors, including the choice of solvent, the specific phase-transfer catalyst used, and the reaction temperature. The goal is often to maintain a low concentration of the diazo compound to ensure safe and controlled reactivity. bristol.ac.uk

Key variables in this methodology are the solvent, the phase-transfer catalyst, and the temperature. For example, the epoxidation of aldehydes using tosylhydrazone salts has been extensively studied. In a typical system, a rhodium catalyst is used in conjunction with a sulfide (B99878) co-catalyst and a phase-transfer catalyst like benzyltriethylammonium chloride in a suitable solvent such as acetonitrile. bristol.ac.uk

| Tosylhydrazone Derivative | Reaction Type | Catalyst System | Phase-Transfer Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| This compound salt | Epoxidation of Benzaldehyde | Rh₂(OAc)₄ / Tetrahydrothiophene (THT) | Benzyltriethylammonium chloride | Acetonitrile | 40 | High | bristol.ac.uk |

| Various tosylhydrazone salts | General Diazo Compound Formation | - | Quaternary ammonium salts | Non-polar organic solvents | 30-40 | - | bristol.ac.uk |

Photoredox Catalysis and Radical Mediated Processes

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical species under mild conditions, enabling a wide array of chemical transformations. nih.govnih.gov In recent years, N-tosylhydrazones, including this compound, have been explored as potential partners in these radical-mediated processes. The primary focus has been on utilizing them as acceptors for nucleophilic alkyl radicals. bham.ac.ukfigshare.com

One area of investigation involves the photoredox-catalyzed α-C-H alkylation of aliphatic amines. The proposed reaction pathway involves the generation of an α-aminoalkyl radical through a photoredox cycle. This radical would then be intercepted by the N-tosylhydrazone. A subsequent β-scission of the resulting hydrazinyl radical intermediate would expel a sulfonyl radical and, following the loss of dinitrogen, would yield the desired α-alkylated amine. bham.ac.ukfigshare.com

However, research in this area has revealed significant challenges. N-tosylhydrazones have shown low reactivity towards intermolecular capture by nucleophilic radicals. bham.ac.uk Studies attempting to couple photogenerated α-amino radicals with this compound did not proceed as anticipated, leading to complex product mixtures or recovery of starting materials. The electrophilicity of the hydrazone carbon appears to be a critical factor, with some success being observed only when electron-withdrawing groups are present on the hydrazone. bham.ac.uk These findings indicate that while the concept is promising, the development of efficient photoredox-mediated reactions using unactivated N-tosylhydrazones like this compound as radical acceptors remains a challenge for future research. figshare.com

| Tosylhydrazone | Radical Precursor | Photocatalyst | Proposed Reaction | Outcome | Reference |

|---|---|---|---|---|---|

| This compound | N-Boc dimethylamine | Not specified | α-C-H Alkylation | Low reactivity/Side reactions | bham.ac.uk |

| This compound | N-Boc pyrrolidine | Not specified | α-C-H Alkylation | Low reactivity/Side reactions | bham.ac.uk |

| Trifluoromethyl-substituted tosylhydrazone | N,N-dimethylaniline | Not specified | Intermolecular radical capture | Showed some reactivity | bham.ac.uk |

Advanced Spectroscopic and Computational Approaches in Benzaldehyde Tosylhydrazone Research

Spectroscopic Analysis in Reaction Monitoring and Mechanism Elucidation

Spectroscopic methods are indispensable for tracking the conversion of benzaldehyde (B42025) tosylhydrazone into its reactive intermediates in real-time. chemrxiv.orgnih.gov Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow researchers to monitor the progress of reactions, identify transient species, and gather evidence to elucidate complex mechanistic pathways. jhu.edunih.gov

In the base-mediated decomposition of tosylhydrazones, such as the Shapiro or Bamford-Stevens reactions, in-situ monitoring is crucial. wikipedia.orgarkat-usa.org Upon addition of a base like cesium carbonate to a tosylhydrazone, UV-Vis spectroscopy can show a distinct bathochromic shift (a shift to longer wavelengths), indicating the formation of the deprotonated tosylhydrazone anion, which is a key reactive intermediate. chemrxiv.orgnih.gov

Infrared (IR) spectroscopy is particularly powerful for identifying the formation of the diazo compound, phenyldiazomethane (B1605601), which is generated from benzaldehyde tosylhydrazone. chemrxiv.orgorgsyn.org The characteristic absorption band of the diazo group appears in a relatively clean region of the spectrum, typically around 2038 cm⁻¹. chemrxiv.org Monitoring the appearance and disappearance of this signal provides direct evidence of the diazo compound's involvement in subsequent reactions. For instance, in a coupling reaction, the quenching of the 2038 cm⁻¹ signal, accompanied by the emergence of a new signal, such as a C=O vibration from an aldehyde product at 1721 cm⁻¹, confirms a reaction pathway involving the diazoalkane intermediate. chemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information, allowing for the quantitative analysis of reactants, intermediates, and products over time. chemrxiv.orgyoutube.com By tracking the chemical shifts and integration of specific protons (¹H NMR) or carbon atoms (¹³C NMR), kinetic profiles can be constructed. For example, the disappearance of the N-H proton signal of this compound and the appearance of new signals corresponding to the vinyl protons of an alkene product in a Shapiro reaction provide a clear picture of the reaction's progress. wikipedia.orgyoutube.com

| Compound/Intermediate | Spectroscopic Technique | Characteristic Signal | Significance |

|---|---|---|---|

| This compound Anion | UV-Vis | Bathochromic Shift (≈50 nm) | Indicates formation of the reactive deprotonated intermediate. chemrxiv.orgnih.gov |

| Phenyldiazomethane | IR | ~2038 cm⁻¹ (N≡N stretch) | Confirms in-situ generation of the diazo intermediate. chemrxiv.org |

| Alkene Product (e.g., Styrene) | ¹H NMR | Appearance of vinyl proton signals (~5-7 ppm) | Monitors the formation of the final product in elimination reactions. wikipedia.org |

| Aldehyde Product | IR | ~1721 cm⁻¹ (C=O stretch) | Signals the consumption of the diazo intermediate in a coupling reaction. chemrxiv.org |

Density Functional Theory (DFT) Calculations and Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone of modern chemical research, providing profound insights into the electronic structure, transition states, and reaction pathways of chemical processes at a molecular level. mdpi.comfigshare.com For reactions involving this compound, DFT calculations are instrumental in mapping out the potential energy surfaces and elucidating the step-by-step mechanisms of complex transformations. canterbury.ac.uknih.gov

DFT calculations can be benchmarked against experimental data, such as UV-Vis absorption spectra, to select the most appropriate functional for the system under study. For instance, the ωB97X functional has been shown to provide an excellent fit for the electronic absorption spectrum of deprotonated tosylhydrazone anions. chemrxiv.orgprinceton.edu Once validated, this functional can be used to compute the geometries of reactants, intermediates, and transition states, as well as their relative energies.

A key application of DFT is to investigate the mechanism of diazo compound formation and subsequent carbene generation. nih.govacs.org Calculations can detail the transition state for the elimination of the tosyl group and the loss of dinitrogen (N₂) to form the carbene. wikipedia.org These studies help to understand the energetics of the reaction, including activation barriers, which dictate reaction rates. rsc.org For example, DFT can rationalize why certain N-sulfonylhydrazones, like N-triftosylhydrazones, decompose at much lower temperatures than the more common N-tosylhydrazones, providing a theoretical basis for their enhanced reactivity. nih.govacs.org

Furthermore, DFT is used to explore competing reaction pathways. rsc.orgresearchgate.net In the decomposition of tosylhydrazones, there can be ambiguity as to whether the reaction proceeds through a free carbene or via a diazoalkane intermediate. chemrxiv.org Computational modeling can calculate the energy profiles for both potential pathways, allowing researchers to predict which mechanism is more favorable under specific reaction conditions. rsc.org For example, calculations have been used to support a mechanism where a diazoalkane, rather than a free carbene, is the key intermediate in certain coupling reactions. chemrxiv.org

| Reaction Step | System Studied | Computational Method | Calculated Activation Energy (kcal/mol) | Mechanistic Implication |

|---|---|---|---|---|

| N-Tosyl Elimination | Generic Tosylhydrazone Anion | DFT (e.g., B3LYP) | ~15-25 | Rate-determining step for diazo formation. canterbury.ac.uk |

| N₂ Extrusion (Carbene Formation) | Phenyldiazomethane | DFT | ~20-30 | Defines the thermal stability of the diazo intermediate. nih.gov |

| [2+2] Cycloaddition | Ketene + Benzaldehyde | DFT (B3LYP/6-311+G(d,p)) | ~18.9 | Identified as the rate- and stereoselectivity-determining step in β-lactone formation. rsc.org |

| Carbene C-H Insertion | Meso-formylporphyrin Tosylhydrazone | DFT | Low Barrier | Explains the high selectivity for intramolecular cyclization products. rsc.org |

Computational Modeling of Reactivity and Selectivity Profiles

Beyond elucidating reaction mechanisms, computational modeling is a predictive tool used to understand and forecast the reactivity and selectivity of reactions involving this compound and its derivatives. uchicago.edursc.org By simulating different reaction possibilities, these models can explain why a particular product is formed over another (selectivity) and why certain substrates react more readily (reactivity).

A major area of investigation is the facial selectivity in reactions where new stereocenters are created. rsc.org For instance, in the three-component reaction of an α,β-unsaturated N-tosylhydrazone, a boronic acid, and an aldehyde, the observed high diastereoselectivity can be rationalized through computational modeling. rsc.org Models of the transition states, such as the Zimmerman-Traxler model for allylation reactions, can show that the approach of the reactants occurs through the least sterically hindered face, leading to the preferential formation of one stereoisomer. rsc.org Calculations can quantify the energy difference between competing transition states, providing a direct link between steric or electronic factors and the observed product ratio.

Computational models are also employed to predict the philicity (nucleophilic or electrophilic character) of the carbenes generated from tosylhydrazones. rsc.orgescholarship.org The reactivity of a carbene is highly dependent on its substituents. By calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), models can predict whether a carbene will react preferentially with electron-rich or electron-poor substrates. This is crucial for designing new reactions, such as selective cyclopropanations or X-H insertion reactions. wikipedia.orgnih.gov

Finally, these models can guide the development of new reagents. For example, theoretical studies have highlighted the influence of the sulfonyl group on the decomposition temperature of hydrazones. nih.gov This insight spurred the development of reagents like N-triftosylhydrazones, which were computationally predicted and later experimentally confirmed to be more reactive due to their lower decomposition temperatures, enabling reactions to be performed under milder conditions. nih.govacs.org

Future Directions and Emerging Research Avenues for Benzaldehyde Tosylhydrazone

New Reaction Discoveries and Method Development

The development of novel transformations utilizing benzaldehyde (B42025) tosylhydrazone is a vibrant area of research. Scientists are continuously exploring its reactivity with various transition metals and coupling partners to forge new chemical bonds and construct complex molecular architectures.

A significant focus has been on its role in transition-metal-catalyzed cross-coupling reactions. Initially demonstrated by Barluenga and co-workers in palladium-catalyzed couplings with aryl halides, the scope of these reactions has expanded considerably. The fundamental mechanism often involves the in situ formation of a diazo compound from the tosylhydrazone, which then generates a palladium carbene complex. This intermediate can undergo migratory insertion with an aryl group, followed by β-hydrogen elimination to yield substituted alkenes.

Recent developments have moved beyond simple cross-couplings to more intricate transformations. For instance, copper-catalyzed reactions of N-tosylhydrazones with terminal alkynes can lead to the formation of allenes, which can then be utilized in cascade processes to synthesize complex structures like benzofurans and phenanthrenes. Another innovative approach is the [2 + 2 + 1] cycloaddition of N-tosylhydrazones, tert-butyl nitrite, and alkenes, providing a practical route to isoxazolines. This method proceeds through the in situ generation of a nitronate, which undergoes a [3 + 2] cycloaddition with the alkene.

Furthermore, researchers are exploring decarboxylation–migratory insertion–reductive elimination cascades involving N-tosylhydrazones to construct quaternary carbon centers efficiently. The ability to incorporate carbene migratory insertion with other elementary processes, such as CO insertion in carbonylation reactions, opens up new avenues for synthesizing diverse carbonyl compounds.

| Reaction Type | Catalyst/Reagents | Product Class | Key Features |

| Cross-Coupling | Pd2(dba)3/Xphos | Substituted Alkenes | In situ diazo/carbene formation, migratory insertion, β-hydrogen elimination. |

| Oxidative Cross-Coupling | Pd(OAc)2/P(2-furyl)3 | Conjugated Enynes | Couples N-tosylhydrazones with terminal alkynes. |

| [2 + 2 + 1] Cycloaddition | CuCl2/TMEDA, TBN | Isoxazolines | Involves in situ nitronate generation followed by [3 + 2] cycloaddition. |

| Cascade Allene Synthesis | Cu(I) catalyst | Benzofurans, Phenanthrenes | Allene intermediate formed from N-tosylhydrazone and alkyne undergoes further cyclization. |

| Epoxidation | Rh2(OAc)4/Sulfide (B99878) | Epoxides | Relies on carbene transfer from rhodium to a sulfide to form a sulfur ylide, which reacts with an aldehyde. |

Expansion of Substrate Scope and Functional Group Tolerance

A critical goal in modern synthetic chemistry is the development of reactions that are tolerant of a wide array of functional groups, thus minimizing the need for protecting group strategies. Research on benzaldehyde tosylhydrazone has made significant strides in this area.

In palladium-catalyzed cross-coupling reactions, a broad range of substituted aromatic N-tosylhydrazones are viable substrates. Both electron-donating and electron-withdrawing groups on the aromatic ring of the tosylhydrazone are well-tolerated, leading to moderate to good yields of the desired products. Similarly, the coupling partners, such as terminal alkynes, can be aliphatic, aromatic, or heteroaromatic.

The recently developed [2 + 2 + 1] cycloaddition for isoxazoline (B3343090) synthesis showcases excellent functional group tolerance. This protocol is compatible with substrates bearing sensitive moieties that are often challenging in traditional nitrile oxide cycloadditions. The reaction conditions allow for the preservation of hydroxyl groups, Boc-protected amines, free N-H bonds (in indoles, for example), thioethers, and acetals. This broad tolerance enables the direct modification of complex and biologically active molecules, including pharmaceuticals like indomethacin, naproxen, and estrone, without altering their core structures.

The expansion of substrate scope is not limited to the tosylhydrazone component. In the aforementioned cycloaddition, a wide variety of alkenes, including terminal, internal, and 1,1-disubstituted variants, as well as enol ethers, participate effectively. This versatility significantly enhances the utility of this compound as a building block for generating molecular diversity.

| Reaction Type | Tolerated Functional Groups on Tosylhydrazone | Tolerated Alkene/Alkyne Substrates | Significance |

| Pd-Catalyzed Oxidative Coupling | Ortho-, meta-, para- substituents (electron-donating and -withdrawing) | Aliphatic, aromatic, and heteroaryl alkynes | Broad applicability for synthesizing conjugated enynes. |

| Cu-Catalyzed [2+2+1] Cycloaddition | Not specified for tosylhydrazone, but wide aldehyde scope | Alkenes with hydroxyl, NHBoc, free N-H, thioether, and acetal groups | Enables late-stage functionalization of complex molecules and drug candidates. |

| Pd-Catalyzed Cascade Reaction | Electron-rich and electron-deficient aromatic aldehydes | N-sulfonylhydrazones from various aldehydes | Efficient construction of the naphthalene skeleton from simple starting materials. |

Integration into Multicomponent and Cascade Reactions

The efficiency of a synthetic route can be dramatically improved by combining multiple transformations into a single operation, known as multicomponent or cascade (domino) reactions. This compound is increasingly being employed in such processes to rapidly build molecular complexity from simple precursors.

A notable example is a three-component coupling reaction involving N-tosylhydrazones, terminal alkynes, and aryl halides. This palladium-catalyzed process assembles three distinct fragments in one pot to form complex products, showcasing the power of integrating carbene migratory insertion with other fundamental organometallic steps.

The synthesis of isoxazolines via a [2 + 2 + 1] cycloaddition is another prime example of a multicomponent process. Here, an aldehyde (which forms the tosylhydrazone in situ), tert-butyl nitrite, and an alkene are combined to construct the heterocyclic ring system efficiently. This approach avoids the pre-synthesis and handling of unstable diazo compounds or nitrile oxides, which are common intermediates in traditional methods.

Cascade reactions that begin with a transformation of this compound are also emerging. For instance, the copper-catalyzed reaction with terminal alkynes generates an allene intermediate that does not need to be isolated but can be trapped in a subsequent cyclization to yield polycyclic aromatic systems. Similarly, palladium-catalyzed cascade reactions of o-bromobenzaldehydes with N-sulfonylhydrazones have been developed to construct the naphthalene skeleton, starting from two simple aldehyde-derived components. These strategies, which form multiple bonds in a sequential and controlled manner, represent a highly atom-economical and efficient approach to complex molecule synthesis.

Sustainable and Green Chemistry Applications

Aligning chemical synthesis with the principles of green chemistry is a paramount objective for the scientific community, focusing on waste reduction, energy efficiency, and the use of safer reagents. This compound contributes to these goals in several important ways.

First, N-tosylhydrazones serve as stable, solid, and safe precursors for diazo compounds. Diazo compounds themselves can be toxic and unpredictably explosive, making their large-scale handling problematic. By generating the reactive diazo species in situ from a stable tosylhydrazone salt, chemists can circumvent the hazards associated with isolating and storing the diazo compound, a key principle of accident prevention in green chemistry.

Second, new synthetic methods for N-tosylhydrazones are being developed that are more environmentally benign. A solvent-free grinding method has been reported for the synthesis of N-tosylhydrazones, including the benzaldehyde derivative. This protocol offers significant advantages over traditional solvent-based methods, including drastically reduced reaction times (often to just one minute), a clean process, simple workup, and the elimination of hazardous organic solvents, which are a major source of industrial waste.

| Green Chemistry Principle | Application related to this compound | Benefit |

| Prevention of Waste | Use in catalytic cascade and multicomponent reactions. | Reduces the number of synthetic steps, minimizing purification and solvent waste. |

| Safer Chemicals and Synthesis | In situ generation of diazo compounds from stable tosylhydrazone salts. | Avoids the isolation and handling of potentially explosive and toxic diazo intermediates. |

| Safer Solvents and Auxiliaries | Solvent-free synthesis via grinding. | Eliminates the need for hazardous organic solvents, reducing environmental pollution and health risks. |